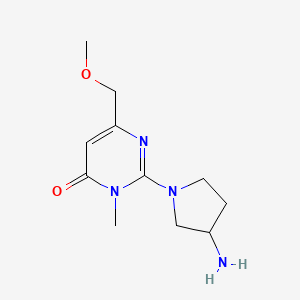
Ethyl 6-acetamido-5-bromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-acetamido-5-bromopicolinate is a chemical compound with the molecular formula C10H11BrN2O3 It is a derivative of picolinic acid and is characterized by the presence of an ethyl ester, an acetamido group, and a bromine atom on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-acetamido-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the acetamido group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-acetamido-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-acetamido-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit proinflammatory cytokines and reactive oxygen species.
Industry: It is used in the preliminary screening of dimerization reactions and other chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-acetamido-5-bromopicolinate involves its interaction with molecular targets such as metal ions and enzymes. It acts as a ligand that binds to lanthanide metal ions, which may contribute to its neuroprotective effects by inhibiting the production of proinflammatory cytokines and reactive oxygen species . The compound can also induce bond cleavage in anions, leading to the formation of nitric oxide, which has various biological effects.
Comparación Con Compuestos Similares
Ethyl 6-acetamido-5-bromopicolinate can be compared with other similar compounds, such as:
Ethyl 6-bromopicolinate: Lacks the acetamido group, making it less versatile in certain chemical reactions.
Ethyl 6-cyclopropylpyridine-2-carboxylate: Contains a cyclopropyl group instead of an acetamido group, leading to different chemical properties and applications.
6-Bromonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C10H11BrN2O3 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
ethyl 6-acetamido-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-16-10(15)8-5-4-7(11)9(13-8)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
JAMSPNJEOHZLTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(C=C1)Br)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




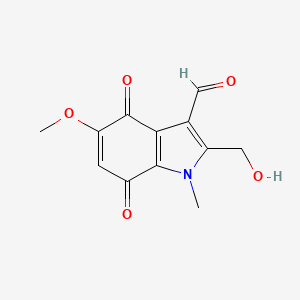
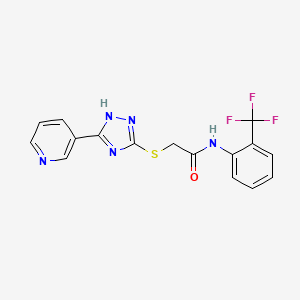


![tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)
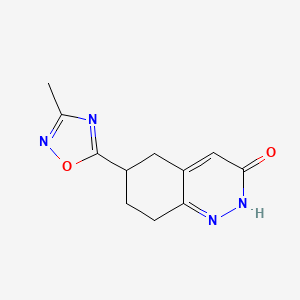
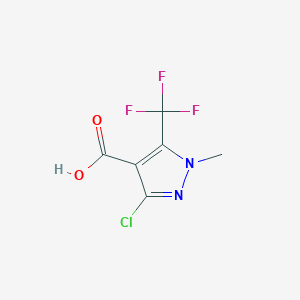



![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide](/img/structure/B11781143.png)
